![molecular formula C20H29NO6 B3038032 (E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester CAS No. 70474-24-7](/img/structure/B3038032.png)
(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule. It contains several functional groups, including an ester group, a bicyclic structure, and a conjugated system. The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, each introducing a different functional group or modifying the structure of the molecule. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. These techniques can provide information on the types of bonds present, the arrangement of atoms, and the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis or transesterification, while the conjugated system could participate in electrophilic addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques. These properties are influenced by the compound’s molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen
Use in Palladium Pincer Complexes
This compound has been used in the synthesis of an unsymmetrical PCN palladium pincer complex . This complex is based on an iminophosphinite ligand bearing two fused five-membered cycles, one of which contains a THF ring . The complex was prepared in an eight-reaction sequence from a sustainable and enantiopure starting material, isosorbide, in a 20% overall yield .
Use in Biosynthesis of Novel Ascorbic Acid Esters
A dual-target strategy was designed for the application of lignin nanoparticles in the lipase-mediated biosynthesis of novel 3-O-ethyl-L-ascorbyl-6-ferulate and 3-O-ethyl-L-ascorbyl-6-palmitate . This compound was used in their successive solvent-shift encapsulation to improve stability and antioxidant activity against temperature and pH-dependent degradation .
Antioxidant Potential
The compound has been analyzed for its reduction and 2,2-Diphenyl-1-picrylhydrazyl (DPP) free radical scavenging ability to assess its antioxidant potential . This makes it a promising candidate for use in various applications that require antioxidants.
Stability Studies
Stability studies have been conducted on this compound, particularly in relation to its susceptibility to oxidative degradation . These studies are crucial in determining the compound’s suitability for use in various applications, particularly those that involve exposure to oxidative conditions .
Use in Cosmeceutical, Pharmaceutical, and Nutraceutical Applications
Due to its antioxidant properties, this compound is used in cosmeceutical, pharmaceutical, and nutraceutical applications . It is used as a potent antioxidant additive to contrast skin aging processes and to protect the cell against UV-induced photo-damage .
Use in Organometallic Catalysis or as Organocatalysts
Isohexide derivatives, such as this compound, have shown their efficiency as ligands in organometallic catalysis or as organocatalysts . This makes them valuable in a variety of chemical reactions and processes.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-O-ethyl 1-O-[(1R,3R,5S,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-6-25-18(22)8-13(4)20(24)26-15-9-14-10-17(16(11-15)21(14)5)27-19(23)7-12(2)3/h7-8,14-17H,6,9-11H2,1-5H3/b13-8+/t14-,15-,16+,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHNNGQCWYQQLA-QYMHLLFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C(=O)OC1CC2CC(C(C1)N2C)OC(=O)C=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(=O)O[C@@H]1C[C@@H]2C[C@H]([C@H](C1)N2C)OC(=O)C=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



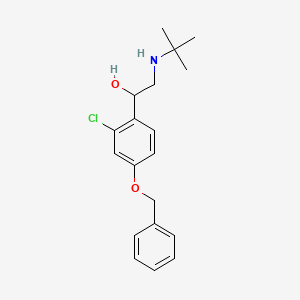
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B3037953.png)
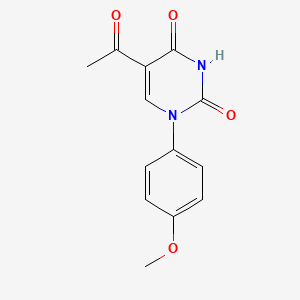


![5-[(4,5-Dichloro-1H-imidazol-1-YL)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B3037960.png)
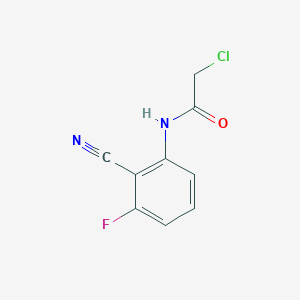
![5-(2-Chloro-4-pyridyl)-3-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3037962.png)
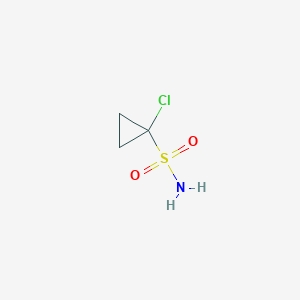
![(3aS,4S,6aS)-2,2-dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3037965.png)

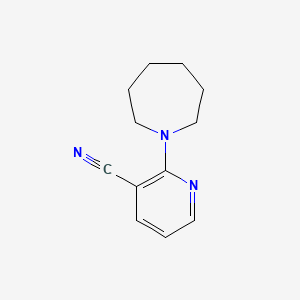
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime](/img/structure/B3037969.png)
![3,6-Bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037971.png)